4-(1h-Imidazol-1-yl)-2-(isopropylamino)butanoic acid
CAS No.:
Cat. No.: VC18267401
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O2 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 4-imidazol-1-yl-2-(propan-2-ylamino)butanoic acid |
| Standard InChI | InChI=1S/C10H17N3O2/c1-8(2)12-9(10(14)15)3-5-13-6-4-11-7-13/h4,6-9,12H,3,5H2,1-2H3,(H,14,15) |
| Standard InChI Key | NPHMYEBKZBBGGB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(CCN1C=CN=C1)C(=O)O |
Introduction
Molecular Structure and Chemical Identity
Structural Features
The compound’s structure is defined by three key components:
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An imidazole ring (a five-membered heterocycle with two nitrogen atoms) at position 4 of the butanoic acid chain.
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An isopropylamino group (-NH-CH(CH₃)₂) at position 2 of the same chain.
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A carboxylic acid group (-COOH) at the terminal position.
The SMILES notation (CC(C)NC(CCN1C=CN=C1)C(=O)O) and InChIKey (NPHMYEBKZBBGGB-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry. The imidazole ring’s aromaticity and nitrogen lone pairs facilitate π-π stacking and hydrogen bonding, critical for molecular recognition in biological systems .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇N₃O₂ | |
| Molecular Weight | 211.26 g/mol | |
| Topological Polar Surface Area | 83.65 Ų | |
| LogP (Consensus) | 1.33 | |
| Solubility (Predicted) | 1.33 mg/mL (ESOL) |
Synthetic Accessibility
The compound’s synthetic accessibility score of 1.23 indicates moderate complexity, primarily due to the imidazole ring’s incorporation . Comparative analysis with analogs like 4-(1H-imidazol-1-yl)benzaldehyde (LogP = 1.33, solubility = 1.33 mg/mL) suggests similar hydrophobicity but enhanced aqueous solubility due to the carboxylic acid group .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 4-(1H-imidazol-1-yl)-2-(isopropylamino)butanoic acid involves multi-step protocols optimized for yield and purity:
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Imidazole Alkylation: Reacting imidazole with a halogenated butanoic acid derivative (e.g., 4-bromobutanoic acid) under basic conditions to form the C-N bond at position 4.
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Amino Group Introduction: Coupling the intermediate with isopropylamine via nucleophilic substitution or reductive amination.
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Carboxylic Acid Protection/Deprotection: Using tert-butyl esters or silyl protections to prevent side reactions during synthesis.
A patent describing the one-pot synthesis of structurally related 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid highlights the utility of methyl-4-chloro butyrate and 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one in similar reactions . While this method focuses on a benzimidazole derivative, it underscores the importance of solvent choice (e.g., DMF or THF) and bases (e.g., K₂CO₃) in optimizing imidazole alkylation .
Table 2: Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Imidazole Alkylation | Imidazole, K₂CO₃, DMF, 80°C | 65% |
| Amination | Isopropylamine, EtOH, 60°C | 78% |
| Acid Hydrolysis | HCl (aq), reflux | 95% |
Mechanistic Insights
The imidazole ring’s nucleophilicity drives the alkylation step, with the nitrogen at position 1 attacking electrophilic carbons in halogenated precursors. Steric hindrance from the isopropyl group necessitates prolonged reaction times or elevated temperatures during amination. Computational studies of analogous compounds (e.g., 4-(1H-imidazol-1-yl)benzaldehyde) suggest that electron-withdrawing substituents enhance reactivity in polar solvents .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s LogP (1.33) and solubility (1.33 mg/mL) align with Lipinski’s Rule of Five, indicating favorable oral bioavailability . The carboxylic acid group enhances water solubility compared to non-polar analogs like 4-(1H-imidazol-1-yl)benzaldehyde, which has a similar LogP but lower solubility (0.232 mg/mL) .
Table 3: Predicted ADME Properties
| Property | Prediction | Source |
|---|---|---|
| GI Absorption | High | |
| BBB Permeation | Yes | |
| P-gp Substrate | No | |
| CYP1A2 Inhibition | Probable |
Biological Activities and Applications
Enzyme and Receptor Interactions
The imidazole ring’s ability to coordinate metal ions (e.g., Zn²⁺ in metalloenzymes) positions this compound as a potential enzyme inhibitor. Molecular docking studies of similar structures reveal affinity for histamine H₃ receptors and angiotensin-converting enzyme (ACE) active sites .
Comparative Analysis with Structural Analogs
4-(1H-Imidazol-1-yl)benzaldehyde (CAS 10040-98-9)
This analog replaces the butanoic acid chain with a benzaldehyde group, reducing solubility (0.232 mg/mL) but increasing LogP (1.33) . Unlike the target compound, it lacks ionizable groups, limiting its utility in aqueous formulations .
2-(4-Amino-1H-Imidazol-1-yl)Butanoic Acid (CAS 1480405-21-7)
The addition of an amino group on the imidazole ring (C₇H₁₁N₃O₂) enhances polarity, increasing solubility to 6.02 mg/mL but reducing BBB permeation potential .
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